molecular formula C14H17N5 B14693715 5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine CAS No. 24797-22-6

5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine

Cat. No.: B14693715
CAS No.: 24797-22-6
M. Wt: 255.32 g/mol
InChI Key: UGCRAIZPPRQWBP-UHFFFAOYSA-N
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Description

5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine: is a synthetic organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a diazenyl group (-N=N-) which is bonded to aromatic rings. This particular compound features a diazenyl group linking a dimethylphenyl ring to a dimethylpyrimidin-2-amine structure. Azo compounds are widely recognized for their vibrant colors and are commonly used in dyes, pigments, and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine typically involves an azo coupling reaction. This reaction is carried out by diazotizing an aromatic amine (such as 2,3-dimethylaniline) and subsequently coupling it with a suitable coupling component like 4,6-dimethylpyrimidin-2-amine. The diazotization process involves treating the aromatic amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt. This salt is then reacted with the coupling component under basic conditions to yield the desired azo compound .

Industrial Production Methods: Industrial production of azo compounds, including this compound, often involves large-scale batch or continuous processes. These processes are designed to optimize yield and purity while minimizing waste and environmental impact. Key steps include precise control of reaction temperatures, pH, and reagent concentrations. Advanced purification techniques such as recrystallization and chromatography are employed to ensure high-quality final products .

Chemical Reactions Analysis

Types of Reactions: 5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine involves its interaction with biological molecules. The compound can undergo reduction to form amines, which can then interact with cellular components. The diazenyl group can also participate in redox reactions, leading to the generation of reactive intermediates that can affect cellular processes. Molecular targets and pathways involved may include enzymes, DNA, and proteins, which can be modulated by the compound’s reactive intermediates .

Comparison with Similar Compounds

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethylphenyl and dimethylpyrimidin-2-amine moieties contributes to its versatility in various applications, making it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

24797-22-6

Molecular Formula

C14H17N5

Molecular Weight

255.32 g/mol

IUPAC Name

5-[(2,3-dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine

InChI

InChI=1S/C14H17N5/c1-8-6-5-7-12(9(8)2)18-19-13-10(3)16-14(15)17-11(13)4/h5-7H,1-4H3,(H2,15,16,17)

InChI Key

UGCRAIZPPRQWBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N=NC2=C(N=C(N=C2C)N)C)C

Origin of Product

United States

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